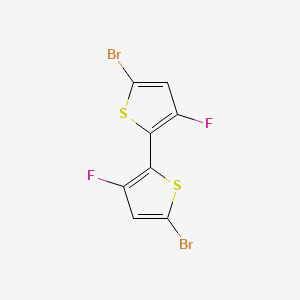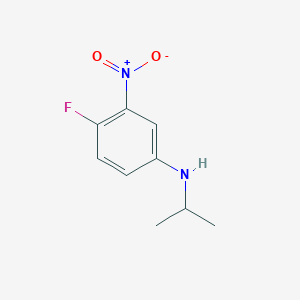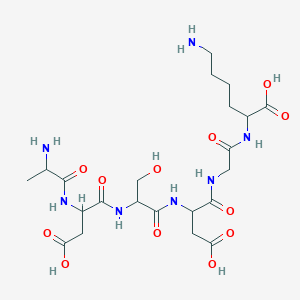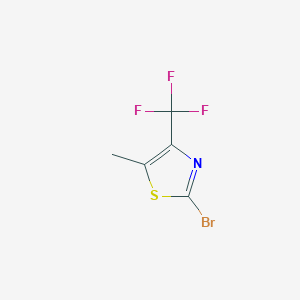
5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene is a fluorinated brominated bithiophene compound with the chemical formula C8H2Br2F2S2 and a molecular weight of 360.04 g/mol . This compound is a key intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers, which are used in various applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene can be synthesized through the bromination and fluorination of bithiophene derivatives. The bromo groups at the 5,5’-positions enable the compound to be further coupled to form carbon-carbon bonds via Suzuki or Stille coupling reactions . These reactions typically involve the use of palladium catalysts and appropriate ligands under controlled conditions.
Industrial Production Methods
Industrial production of 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene involves large-scale bromination and fluorination processes. The compound is produced with high purity (>98%) and is available in various quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other functional groups through reactions such as Suzuki or Stille coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate under inert atmosphere conditions.
Stille Coupling: This reaction uses palladium catalysts and organotin reagents under similar conditions to Suzuki coupling.
Major Products Formed
The major products formed from these reactions are more complex conjugated structures, such as semiconducting small molecules, oligomers, and polymers .
Scientific Research Applications
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of semiconducting materials.
Biology: The compound’s derivatives are studied for their potential biological activities, although specific applications in biology are less common.
Medicine: Research is ongoing to explore its potential use in medical devices and drug delivery systems.
Mechanism of Action
The mechanism by which 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene exerts its effects involves the interaction of its fluorine and bromine atoms with other molecules. The fluorine atoms on the thiophene rings are electron-poor, which down-shifts the highest occupied molecular orbital (HOMO) energy level and increases charge mobility in the targeted polymer donors . This enhances the performance of semiconducting materials in electronic devices.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: An isomer of 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene, used in similar applications.
5,5’-Bis(trimethylstannyl)-3,3’-difluoro-2,2’-bithiophene: Another fluorinated bithiophene derivative used in the synthesis of semiconducting materials.
Uniqueness
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene is unique due to its dual bromination and fluorination, which allows for versatile chemical modifications and enhanced electronic properties . The presence of both bromine and fluorine atoms makes it a valuable intermediate for the synthesis of high-performance semiconducting materials.
Properties
CAS No. |
1619967-08-6 |
|---|---|
Molecular Formula |
C8H2Br2F2S2 |
Molecular Weight |
360.0 g/mol |
IUPAC Name |
5-bromo-2-(5-bromo-3-fluorothiophen-2-yl)-3-fluorothiophene |
InChI |
InChI=1S/C8H2Br2F2S2/c9-5-1-3(11)7(13-5)8-4(12)2-6(10)14-8/h1-2H |
InChI Key |
FEFQRVDSNOVCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C2=C(C=C(S2)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)






![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)

![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)

![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)

